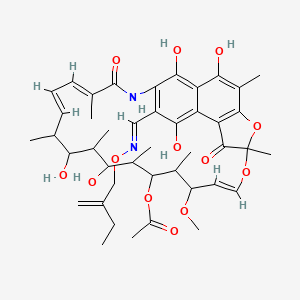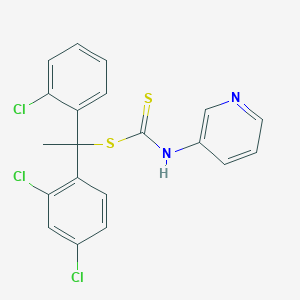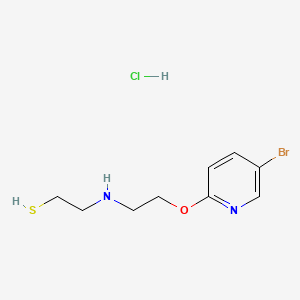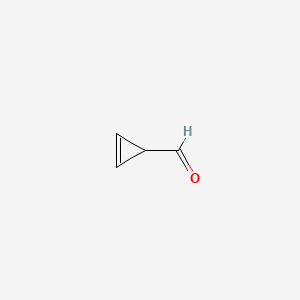
Cyclopropene-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropene-carboxaldehyde is an organic compound with the molecular formula C₄H₄O. It is a member of the cyclopropene family, characterized by a three-membered ring structure containing a double bond. This compound is notable for its strained ring system, which imparts unique reactivity and properties. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropene-carboxaldehyde involves the reduction of 2-hydroxycyclobutanone using lithium aluminum hydride in anhydrous diethyl ether. The resulting 1,2-cyclobutanediol is then subjected to dehydration using boron trifluoride butyl etherate at elevated temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they typically involve similar synthetic routes as those used in laboratory settings. The key steps include the reduction of suitable precursors and subsequent dehydration or rearrangement reactions to form the desired cyclopropene ring structure.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropene-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Addition: The double bond in the cyclopropene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Addition: Reagents such as hydrogen halides and carbenes can add across the double bond.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the cyclopropene ring.
Applications De Recherche Scientifique
Cyclopropene-carboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring system makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its reactivity and interactions with biological targets.
Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopropene-carboxaldehyde involves its reactivity due to the strained three-membered ring. The double bond in the cyclopropene ring is highly reactive, making it susceptible to various chemical transformations. The compound can interact with nucleophiles and electrophiles, leading to ring-opening reactions or the formation of new bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Cyclopropene-carboxaldehyde can be compared with other similar compounds, such as:
Cyclopropane-carboxaldehyde: Similar in structure but lacks the double bond, resulting in different reactivity.
Cyclopropene: The parent compound without the aldehyde functional group, exhibiting different chemical behavior.
Cyclopropene-carboxylic acid: An oxidized form of this compound with distinct properties and reactivity.
The uniqueness of this compound lies in its combination of the strained cyclopropene ring and the reactive aldehyde functional group, which together confer a wide range of reactivity and applications.
Propriétés
Numéro CAS |
36998-21-7 |
|---|---|
Formule moléculaire |
C4H4O |
Poids moléculaire |
68.07 g/mol |
Nom IUPAC |
cycloprop-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C4H4O/c5-3-4-1-2-4/h1-4H |
Clé InChI |
XWTYFWLGFNQPJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)

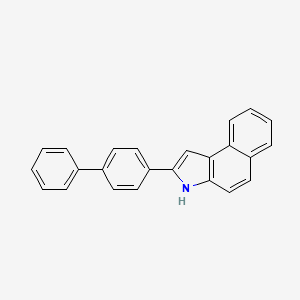
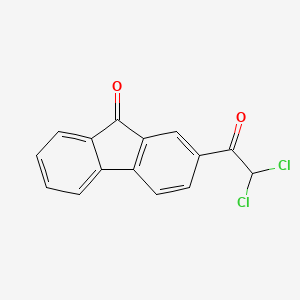
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
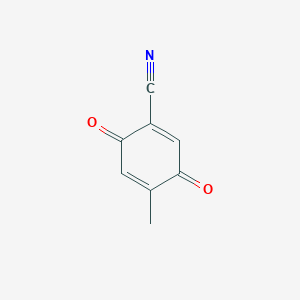
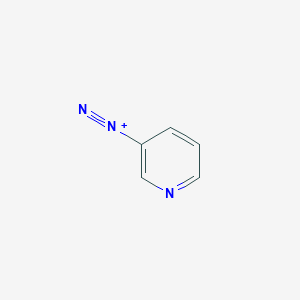
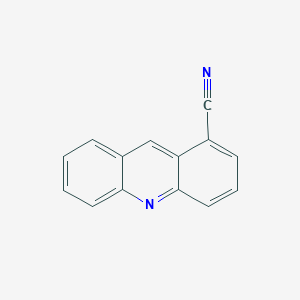
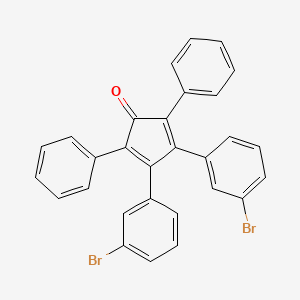
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)

